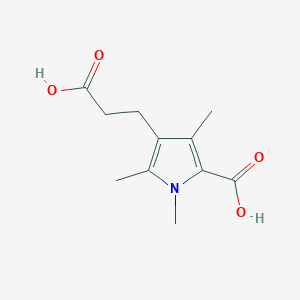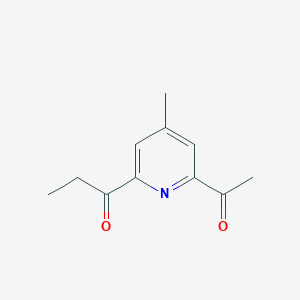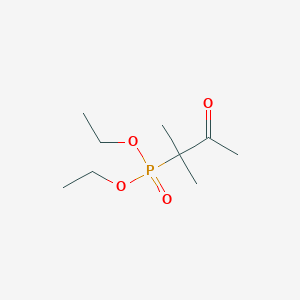
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C₉H₁₉O₄P. This compound is characterized by the presence of a phosphonate group attached to a 2-methyl-3-oxobutan-2-yl moiety. It is widely used in organic synthesis due to its versatile reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of diethyl phosphite with 2-methyl-3-oxobutan-2-yl chloride under controlled conditions yields the desired phosphonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The phosphonate group can be substituted with different nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological phosphonate interactions.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and pathways.
Mécanisme D'action
The mechanism of action of diethyl (2-methyl-3-oxobutan-2-yl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the active site and prevent substrate binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (methylthiomethyl)phosphonate
- Diethyl (2-oxobutyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
Uniqueness
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced resistance to hydrolysis and greater versatility in synthetic applications .
Propriétés
Numéro CAS |
118458-92-7 |
|---|---|
Formule moléculaire |
C9H19O4P |
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
3-diethoxyphosphoryl-3-methylbutan-2-one |
InChI |
InChI=1S/C9H19O4P/c1-6-12-14(11,13-7-2)9(4,5)8(3)10/h6-7H2,1-5H3 |
Clé InChI |
JKMSDCYZHFMSIY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C)(C)C(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


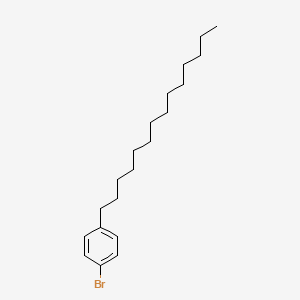
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)
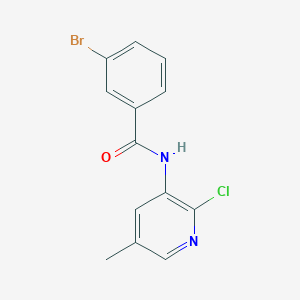

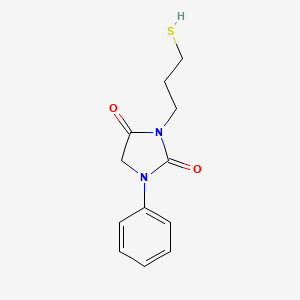
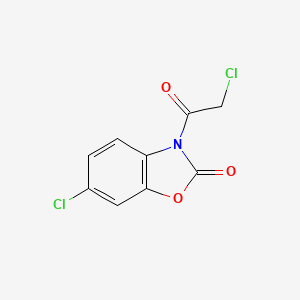
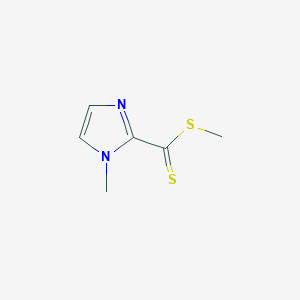

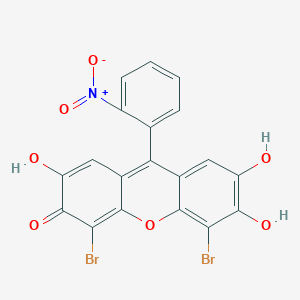
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
